Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid: A Technical Guide for Advanced Chemical Synthesis
Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid: A Technical Guide for Advanced Chemical Synthesis
Executive Summary: 4-Isopropoxy-3-methoxyphenylboronic acid is a valuable building block in contemporary drug discovery and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, chemists, and drug development professionals. The synthesis is approached via a robust two-step sequence: the initial preparation of the precursor 1-isopropoxy-2-methoxybenzene through a Williamson ether synthesis, followed by a highly regioselective directed ortho-metalation (DoM) and subsequent borylation. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical safety and handling considerations. The protocols are structured to be self-validating through integrated characterization checkpoints, ensuring both scientific integrity and practical applicability.
Introduction: Strategic Importance and Synthetic Overview
Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular architectures that are central to many pharmaceutical agents and functional materials. The title compound, 4-isopropoxy-3-methoxyphenylboronic acid, offers a unique substitution pattern that is of significant interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | (4-Isopropoxy-3-methoxyphenyl)boronic acid |
| Synonyms | (3-Methoxy-4-(propan-2-yloxy)phenyl)boronic acid |
| CAS Number | 516465-82-0 |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.04 g/mol |
| Appearance | Expected to be a white to off-white solid |
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages, as depicted below. This strategy leverages commercially available starting materials and employs well-understood, high-yielding transformations.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Step 1: Synthesis of 1-Isopropoxy-2-methoxybenzene (Precursor)
This procedure is an adaptation of the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
2.1.1 Principle and Mechanism The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl group of guaiacol is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from 2-bromopropane to form the desired ether.
2.1.2 Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| Guaiacol | 124.14 | 10.0 g | 80.5 mmol | 1.0 |
| 2-Bromopropane | 122.99 | 14.8 g (10.9 mL) | 120.8 mmol | 1.5 |
| Potassium Carbonate | 138.21 | 16.7 g | 120.8 mmol | 1.5 |
| Acetone | - | 150 mL | - | - |
2.1.3 Experimental Procedure
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 120.8 mmol), and acetone (150 mL).
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Stir the suspension vigorously and add 2-bromopropane (10.9 mL, 120.8 mmol).
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Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot has been consumed.
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After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 20 mL).
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in diethyl ether (100 mL) and wash with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted guaiacol.
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Wash the organic layer with water (50 mL) and brine (50 mL).
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1-isopropoxy-2-methoxybenzene as a colorless to pale yellow oil.
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Validation: Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its identity and purity before proceeding to the next step.
Step 2: Synthesis of 4-Isopropoxy-3-methoxyphenylboronic Acid
This step utilizes the principle of Directed ortho-Metalation (DoM), where a functional group on an aromatic ring directs deprotonation to an adjacent position. The resulting aryllithium species is then trapped with an electrophile.
2.2.1 Principle and Mechanism The two ether groups (methoxy and isopropoxy) on the precursor are potent Directed Metalation Groups (DMGs). They coordinate to the Lewis acidic lithium atom of n-butyllithium (n-BuLi), positioning the base to selectively abstract the proton at the C4 position, which is ortho to the isopropoxy group and meta to the methoxy group. The resulting aryllithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.
Caption: Simplified mechanism of the DoM-borylation reaction.
2.2.2 Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 1-Isopropoxy-2-methoxybenzene | 166.22 | 5.0 g | 30.1 mmol | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 13.2 mL | 33.1 mmol | 1.1 |
| Triisopropyl borate | 188.08 | 7.6 g (8.3 mL) | 40.6 mmol | 1.35 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
2.2.3 Critical Safety Considerations
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n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere by trained personnel. Always use a syringe or cannula for transfers. Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.
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The reaction is performed at very low temperatures (-78 °C), requiring a dry ice/acetone or similar cooling bath.
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Quenching of the reaction can be exothermic.
2.2.4 Experimental Procedure
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To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-isopropoxy-2-methoxybenzene (5.0 g, 30.1 mmol) and anhydrous THF (100 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
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Stir the resulting solution at -78 °C for 2 hours.
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To this solution, add triisopropyl borate (8.3 mL, 40.6 mmol) dropwise, again maintaining the temperature below -70 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
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Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approx. 12-16 hours).
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Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).
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Stir the biphasic mixture vigorously for 30 minutes at room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL).
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Combine the organic layers and proceed with the purification protocol.
Purification and Characterization
Purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines) upon dehydration. A common and effective method involves an acid-base extraction.
Purification Protocol
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Combine the organic extracts from the workup (Step 2.2.4, step 11).
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Extract the combined organic layers with 1 M aqueous NaOH (3 x 50 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
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Combine the aqueous extracts and wash with diethyl ether (50 mL) to remove any non-acidic organic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. The 4-isopropoxy-3-methoxyphenylboronic acid will precipitate as a white solid.
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Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL).
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Dry the solid under high vacuum to a constant weight.
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For higher purity, the product can be recrystallized from an appropriate solvent system, such as a mixture of acetone and water or toluene.
Characterization (Predicted)
The final product should be characterized to confirm its structure and purity.
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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~7.8 (s, 2H, B(OH)₂) - broad singlet, exchangeable with D₂O
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~7.3-7.4 (m, 2H, Ar-H)
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~6.9 (d, 1H, Ar-H)
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~4.5-4.6 (septet, 1H, -OCH(CH₃)₂)
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~3.8 (s, 3H, -OCH₃)
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~1.3 (d, 6H, -OCH(CH₃)₂)
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¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
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~152.0 (Ar-C-O)
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~148.0 (Ar-C-O)
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~125.0 (Ar-CH)
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~118.0 (Ar-CH)
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~112.0 (Ar-CH)
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The carbon attached to boron is often not observed or is very broad.
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~71.0 (-OCH(CH₃)₂)
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~55.5 (-OCH₃)
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~22.0 (-OCH(CH₃)₂)
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Mass Spectrometry (ESI-): Calculated for C₁₀H₁₄BO₄⁻ [M-H]⁻: 209.10. Found: 209.x.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of boronic acid | Incomplete lithiation due to wet glassware/solvents or inactive n-BuLi. | Ensure all glassware is flame-dried under vacuum and all solvents are rigorously anhydrous. Titrate the n-BuLi solution before use to confirm its concentration. |
| Low temperature was not maintained during additions. | Ensure efficient cooling and slow, dropwise addition of reagents. Monitor internal temperature closely. | |
| Formation of significant side-products | Lithiation at an alternative position. | The directing group effect of the ethers is strong; however, ensure the reaction is not allowed to warm prematurely, which could lead to scrambling. |
| Product is an oil or difficult to crystallize | Presence of boroxine anhydride or other impurities. | Ensure the final product is thoroughly dried. Attempt recrystallization from various solvent systems. If it remains an oil, purification by flash column chromatography on silica gel may be attempted, though this can sometimes lead to decomposition. |
| Incomplete hydrolysis of the borate ester. | Ensure the acidic workup is performed for a sufficient time with vigorous stirring to facilitate complete hydrolysis. |
Conclusion
The synthesis of 4-isopropoxy-3-methoxyphenylboronic acid can be reliably achieved in two main steps from commercially available guaiacol. The Williamson ether synthesis provides the necessary precursor, which then undergoes a highly regioselective directed ortho-metalation and borylation. Careful attention to anhydrous reaction conditions and the safe handling of pyrophoric reagents are paramount to the success and safety of this procedure. The protocol described herein, complete with validation checkpoints and troubleshooting advice, provides a robust framework for the production of this valuable synthetic intermediate for applications in research and development.
References
- Boron containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing. In this review, several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and
